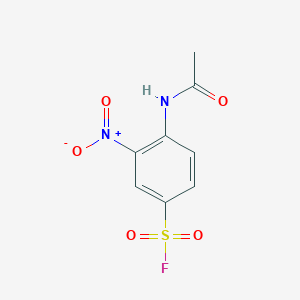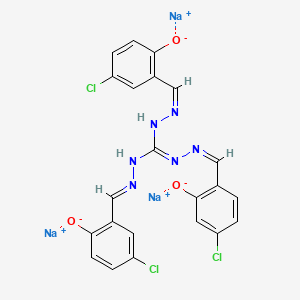
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorinated phenol groups and hydrazone linkages. Its properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate typically involves the condensation of 4-chlorosalicylaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the phenolate ion. The reaction mixture is then refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate undergoes various chemical reactions, including:
Reduction: The hydrazone linkages can be reduced to hydrazines using reducing agents such as sodium borohydride.
Substitution: The chlorinated phenol groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.
Major Products
Major products formed from these reactions include quinones (from oxidation), hydrazines (from reduction), and substituted phenols (from nucleophilic substitution).
Applications De Recherche Scientifique
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent probes for environmental monitoring and food safety.
Mécanisme D'action
The mechanism of action of Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate involves its interaction with molecular targets such as DNA and proteins. The compound’s phenolate groups can form hydrogen bonds with nucleic acids, while the hydrazone linkages can interact with protein active sites. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2-((2-phenoxyphenyl)imino)methyl)phenol: Similar structure but lacks the hydrazone linkages.
4-chloro-2-methylphenoxyacetic acid: Contains a chlorinated phenol group but differs in its overall structure and applications.
Uniqueness
Sodium 4-chloro-2-((Z)-(2-((E)-((Z)-2-(4-chloro-2-oxidobenzylidene)hydrazinyl)((E)-(5-chloro-2-oxidobenzylidene)hydrazono)methyl)hydrazono)methyl)phenolate is unique due to its multiple hydrazone linkages and phenolate groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C22H14Cl3N6Na3O3 |
|---|---|
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
trisodium;5-chloro-2-[(Z)-[[[(2E)-2-[(5-chloro-2-oxidophenyl)methylidene]hydrazinyl]-[(2Z)-2-[(5-chloro-2-oxidophenyl)methylidene]hydrazinyl]methylidene]hydrazinylidene]methyl]phenolate |
InChI |
InChI=1S/C22H17Cl3N6O3.3Na/c23-16-3-5-19(32)14(7-16)11-27-30-22(29-26-10-13-1-2-18(25)9-21(13)34)31-28-12-15-8-17(24)4-6-20(15)33;;;/h1-12,32-34H,(H2,29,30,31);;;/q;3*+1/p-3/b26-10-,27-11-,28-12+;;; |
Clé InChI |
ZHVKWZPYKMIGHC-SLSMEEBOSA-K |
SMILES isomérique |
C1=CC(=C(C=C1Cl)[O-])/C=N\N=C(N/N=C/C2=C(C=CC(=C2)Cl)[O-])N/N=C\C3=C(C=CC(=C3)Cl)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1Cl)[O-])C=NN=C(NN=CC2=C(C=CC(=C2)Cl)[O-])NN=CC3=C(C=CC(=C3)Cl)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


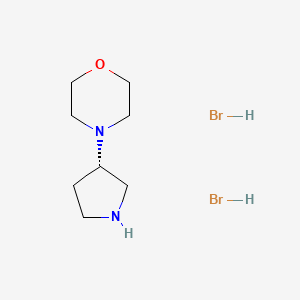
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)
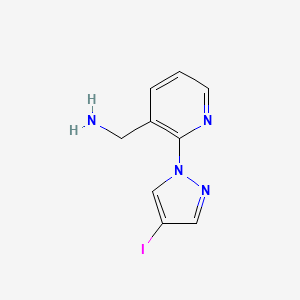
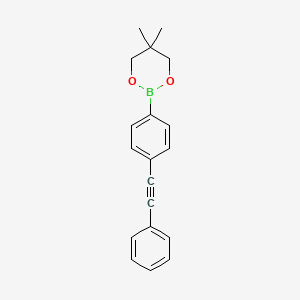
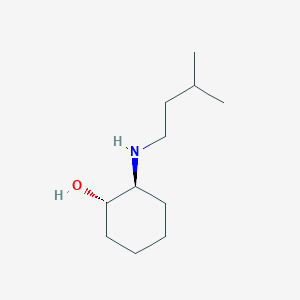

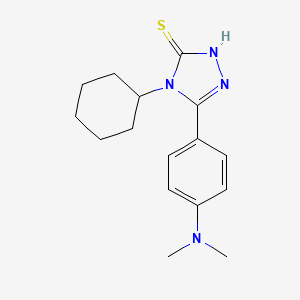
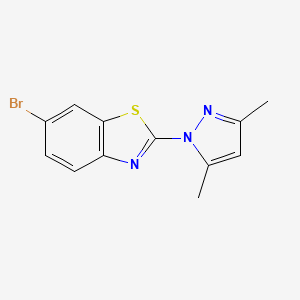
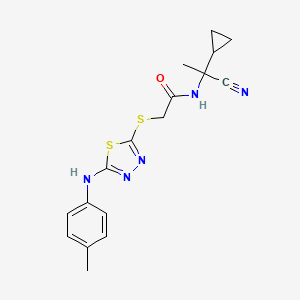

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
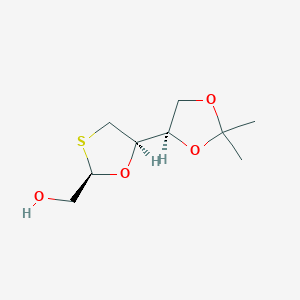
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
